REACTION_SMILES
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[CH2:1]([C:2]#[CH:3])[CH:4]1[CH2:5][CH2:6][CH:7]([CH2:10][OH:11])[CH2:8][CH2:9]1.[CH3:18][C:19](=[O:20])[O:21][C:22](=[O:23])[CH3:24].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29].[cH:12]1[cH:13][cH:14][n:15][cH:16][cH:17]1>>[CH2:1]([C:2]#[CH:3])[CH:4]1[CH2:5][CH2:6][CH:7]([CH2:10][O:11][C:19]([CH3:18])=[O:20])[CH2:8][CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCC1CCC(CO)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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C#CCC1CCC(COC(C)=O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |